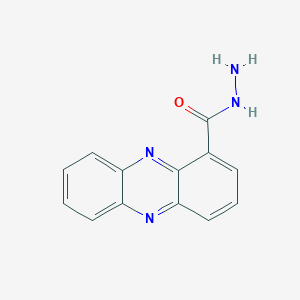

Phenazine-1-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N4O |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

phenazine-1-carbohydrazide |

InChI |

InChI=1S/C13H10N4O/c14-17-13(18)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,14H2,(H,17,18) |

InChI Key |

HHMALMVKWZOZLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenazine-1-carbohydrazide from Phenazine-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for converting phenazine-1-carboxylic acid (PCA) into its corresponding carbohydrazide. Phenazine-1-carbohydrazide serves as a crucial intermediate in the synthesis of various derivatives, including acylhydrazones, which have garnered significant interest in medicinal chemistry due to their potential therapeutic activities.[1] This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the chemical pathways and workflows involved.

Primary Synthesis Route: Two-Step Esterification and Hydrazinolysis

The most commonly cited method for the synthesis of this compound from phenazine-1-carboxylic acid is a two-step process.[1] This involves an initial acid-catalyzed esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocols

Step 1: Synthesis of Ethyl Phenazine-1-carboxylate

This procedure follows the principles of a Fischer esterification reaction.

-

In a round-bottom flask equipped with a reflux condenser, add phenazine-1-carboxylic acid (2.24 g, 10 mmol) to 100 mL of anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (1 mL) as a catalyst.

-

Remove the ice bath and allow the mixture to return to room temperature.

-

Heat the solution to reflux and maintain for 21 hours.[1]

-

After reflux, cool the solution to room temperature.

-

Reduce the volume of the solution to approximately 50 mL using a rotary evaporator.

-

Pour the concentrated solution into 200 mL of ice water.

-

Adjust the pH to 10 using a saturated potassium carbonate solution.

-

Extract the product with dichloromethane (4 x 60 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl phenazine-1-carboxylate.

Step 2: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

-

Dissolve the crude ethyl phenazine-1-carboxylate obtained from the previous step in an appropriate solvent (e.g., ethanol).

-

Add an excess of hydrazine hydrate.

-

Heat the mixture to reflux for a specified period to drive the reaction to completion.

-

Upon cooling, the this compound product is expected to precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Note: The primary literature source focuses on the subsequent reaction to form acylhydrazones and does not provide a specific yield or detailed purification for this compound itself.[1]

Data Presentation

Table 1: Reagents and Conditions for the Two-Step Synthesis of this compound

| Step | Reactant | Reagent(s) | Solvent | Catalyst | Reaction Time | Temperature |

| 1. Esterification | Phenazine-1-carboxylic Acid (10 mmol) | Anhydrous Ethanol (100 mL) | Ethanol | Conc. H₂SO₄ (1 mL) | 21 hours | Reflux |

| 2. Hydrazinolysis | Ethyl Phenazine-1-carboxylate | Hydrazine Hydrate | Ethanol | - | Not Specified | Reflux |

Reaction Pathway

Alternative Synthesis Route: Direct Conversion via Amide Coupling Agents

An alternative, more direct approach to this compound involves the use of coupling agents to facilitate the direct formation of a hydrazide bond from the carboxylic acid. This method circumvents the need for the initial esterification step. Common coupling agents for this type of transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

General Experimental Protocol

While a specific protocol for the direct conversion of phenazine-1-carboxylic acid to its carbohydrazide using coupling agents is not detailed in the searched literature, a general procedure can be outlined based on similar reactions.

-

Dissolve phenazine-1-carboxylic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent, such as EDC (typically 1.1-1.5 equivalents).

-

Optionally, an additive like 1-Hydroxybenzotriazole (HOBt) can be included to improve efficiency and reduce side reactions.

-

Stir the mixture at room temperature for a short period (e.g., 30 minutes) to activate the carboxylic acid.

-

Add hydrazine hydrate (or a salt thereof) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up, which typically involves washing with aqueous solutions to remove the coupling agent byproducts, followed by extraction, drying, and purification of the product, often by crystallization or column chromatography.

Data Presentation

Table 2: Typical Reagents and Conditions for Direct Hydrazide Synthesis

| Reactant | Coupling Agent | Additive (Optional) | Solvent | Base (Optional) | Temperature |

| Phenazine-1-carboxylic Acid | EDC or DCC | HOBt or NHS | DCM, DMF, or THF | DIPEA or NMM | 0°C to Room Temp. |

Reaction Pathway

Experimental Workflow

The overall workflow for the synthesis and purification of this compound, particularly following the two-step method, can be visualized as a series of sequential laboratory operations.

References

The Biological Activity of Phenazine-1-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Phenazine-1-carbohydrazide, a heterocyclic compound derived from the microbially produced Phenazine-1-carboxylic acid (PCA). This document synthesizes available data on its synthesis, anticancer, and antimicrobial properties, offering detailed experimental protocols and mechanistic insights to support further research and development.

Chemical Synthesis of this compound

This compound is synthesized from its precursor, Phenazine-1-carboxylic acid (PCA). The synthesis is a two-step process involving esterification of PCA followed by hydrazinolysis.

Experimental Protocol: Synthesis

Step 1: Esterification of Phenazine-1-carboxylic acid (PCA)

-

Slowly add 1 mL of concentrated sulfuric acid to 100 mL of anhydrous ethanol in a flask placed in an ice bath.

-

Allow the solution to return to room temperature.

-

Add 2.24 g (10 mmol) of Phenazine-1-carboxylic acid (PCA) to the solution.

-

Reflux the mixture for 21 hours.

-

Cool the solution to room temperature and reduce the volume to 50 mL by rotary evaporation.

-

Pour the concentrated solution into 200 mL of ice water.

-

Adjust the pH to 10 using a saturated potassium carbonate solution.

-

Extract the product with dichloromethane (4 x 60 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl ester of PCA.

Step 2: Synthesis of this compound

-

Dissolve the ethyl ester of PCA obtained in the previous step in 100 mL of anhydrous ethanol.

-

Add 10 mL of 80% hydrazine hydrate to the solution.

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with ethanol to obtain pure this compound.[1][2]

Diagram: Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound from PCA.

Anticancer Activity

While quantitative data for this compound is limited, its derivatives, specifically phenazine-1-carboxylic acylhydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that the this compound scaffold is a promising backbone for the development of novel anticancer agents. The proposed mechanism of action for phenazine compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][3]

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of a representative phenazine-1-carboxylic acylhydrazone derivative, (E)-N'-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide (compound 3d), against human cervical (HeLa) and lung (A549) cancer cell lines.[1]

| Compound | Cell Line | IC₅₀ (µmol/L) |

| Compound 3d | HeLa | 5.5 ± 1.3 |

| A549 | 2.8 ± 1.53 | |

| Cisplatin (Control) | HeLa | 10.2 ± 1.12 |

| A549 | 7.3 ± 0.98 |

Data presented as mean ± standard deviation.

Proposed Mechanism of Action: ROS-Mediated Apoptosis

Phenazine compounds are believed to exert their anticancer effects by increasing intracellular levels of reactive oxygen species (ROS). This elevation in ROS leads to oxidative stress, which in turn triggers the mitochondrial intrinsic apoptotic pathway. Key events in this pathway include the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.

Diagram: Proposed Signaling Pathway for Anticancer Activity

Caption: ROS-mediated apoptotic pathway induced by phenazine compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve final concentrations ranging from 2.5 to 100 µmol/L. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

Experimental Protocol: Intracellular ROS Detection

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.

-

Probe Loading: Remove the medium and incubate the cells with 50 µM DCFH-DA in serum-free medium for 30 minutes in the dark.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.[5]

Antimicrobial Activity

Phenazine-1-carboxylic acid (PCA), the precursor to this compound, is a well-known broad-spectrum antibiotic.[3][6] Furthermore, this compound itself has been reported to exhibit potent fungicidal activity against a range of plant pathogens.[7]

Quantitative Data: Antimicrobial Activity of PCA

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) of PCA against the marine bacterium Vibrio anguillarum.

| Compound | Organism | MIC (µg/mL) | IC₅₀ (µg/mL) |

| Phenazine-1-carboxylic acid (PCA) | Vibrio anguillarum | 50 | 39.02 |

Data from a study on marine-derived PCA.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) and adjust the optical density to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial dilutions of the test compound in a 96-well microplate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 28°C for V. anguillarum) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for development as both anticancer and antimicrobial agents. The core structure is readily synthesized, and its derivatives exhibit potent biological activities. The primary mechanism of anticancer action appears to be the induction of apoptosis via the generation of reactive oxygen species.

Future research should focus on:

-

Determining the specific IC₅₀ and MIC values of this compound against a broad panel of cancer cell lines and microbial strains.

-

Elucidating the precise molecular targets of these compounds.

-

Investigating the structure-activity relationships of novel derivatives to optimize potency and selectivity.

-

Evaluating the in vivo efficacy and safety of lead compounds in preclinical animal models.

This technical guide provides a solid foundation for researchers to build upon in the exploration and development of this compound-based therapeutics.

References

- 1. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 6. assaygenie.com [assaygenie.com]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

Phenazine-1-Carbohydrazide Derivatives: A Technical Guide to Synthesis and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genus Pseudomonas.[1] These compounds are recognized for their redox activity, which underpins their broad spectrum of biological effects.[1] Phenazine-1-carboxylic acid (PCA), a naturally occurring phenazine derivative, has been extensively studied and even registered as a commercial fungicide in China due to its potent activity against various plant pathogens.[2][3] The inherent bioactivity of the phenazine scaffold has made it a "privileged structure" in drug discovery, inspiring the synthesis of novel derivatives to explore and enhance its therapeutic potential in areas including cancer, infectious diseases, and agriculture.[4]

This technical guide focuses on a specific class of these derivatives: phenazine-1-carbohydrazides and their related acylhydrazones. The introduction of the carbohydrazide moiety (-CONHNH₂) and its subsequent condensation to form acylhydrazones (-CONH-N=CH-) can significantly modulate the parent molecule's bioactivity.[5][6] This is often attributed to the formation of a large conjugate system and the ability to chelate metal ions, which can interfere with essential cellular processes in pathogens and cancer cells.[5] This document provides a comprehensive overview of the synthesis, bioactivity, and mechanisms of action of these derivatives, supported by detailed experimental protocols and data.

Synthesis of Phenazine-1-Carbohydrazide Derivatives

The general synthetic route to this compound derivatives begins with phenazine-1-carboxylic acid (PCA). The process typically involves a multi-step sequence: esterification of the carboxylic acid, followed by hydrazinolysis to form the key this compound intermediate, and finally, condensation with various aldehydes or ketones to yield the target acylhydrazone derivatives.[5]

Caption: General workflow for the synthesis of phenazine-1-acylhydrazone derivatives.

Experimental Protocol: General Synthesis

This protocol is adapted from the synthesis of (E)-N'-substituted-phenazine-1-carbonyl hydrazides.[5]

1. Synthesis of Phenazine-1-carboxylic acid (PCA):

-

A mixture of aniline and 2-bromo-3-nitro-benzoic acid is reacted, often via a Jourdan-Ullmann condensation, to form the core phenazine ring structure.[5]

2. Esterification of PCA:

-

PCA is dissolved in methanol.

-

Thionyl chloride (SOCl₂) is added dropwise at 0 °C.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the methyl ester of PCA.

3. Synthesis of this compound:

-

The PCA methyl ester is dissolved in ethanol.

-

Hydrazine hydrate (80-85%) is added, and the mixture is heated to reflux and stirred for several hours.

-

After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield this compound.

4. Synthesis of Acylhydrazone Derivatives (e.g., 3a-3j):

-

This compound (1 equivalent) is dissolved in a suitable solvent like ethanol.

-

The respective aldehyde-containing compound (1 equivalent) is added to the solution.

-

A catalytic amount of acid (e.g., acetic acid) may be added.

-

The mixture is heated to reflux and stirred for 2-4 hours.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed, and purified (e.g., by recrystallization) to afford the final acylhydrazone product.[5]

Biological Activity

This compound derivatives have demonstrated a wide range of biological activities, most notably anticancer, antifungal, and antibacterial effects.

Anticancer Activity

Several acylhydrazone derivatives of PCA show potent cytotoxic activity against various cancer cell lines. The mechanism is believed to involve multiple pathways, including the induction of reactive oxygen species (ROS), inhibition of topoisomerase, and DNA intercalation, ultimately leading to apoptosis (programmed cell death).[5][7] The compound PAC-1, which also bears a hydrazide-hydrazone moiety, is known to enhance the activity of procaspase-3, inducing apoptosis in tumor cells.[5]

Caption: Proposed mechanisms of anticancer activity for phenazine derivatives.

Table 1: In Vitro Anticancer Activity of Phenazine-1-Acylhydrazone Derivatives Summarized data shows the concentration required to inhibit 50% of cell growth (IC₅₀).

| Compound | Substitution (Aldehyde used) | HeLa IC₅₀ (µM)[5] | A549 IC₅₀ (µM)[5] |

| 3b | 2,4-dihydroxybenzylidene | 18.2 ± 2.1 | 10.5 ± 1.8 |

| 3c | 2-hydroxy-3-methoxybenzylidene | 10.5 ± 1.5 | 8.8 ± 1.6 |

| 3d | 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene | 5.5 ± 1.3 | 2.8 ± 1.53 |

| 3e | 2-hydroxy-4-(diethylamino)benzylidene | 36.3 ± 2.3 | 30.5 ± 1.9 |

| 3f | 2-hydroxy-5-bromobenzylidene | 32.8 ± 3.9 | 28.6 ± 3.5 |

| Cisplatin | (Positive Control) | 20.4 ± 4.8 | 11.6 ± 2.25 |

Note: Lower IC₅₀ values indicate higher potency. Compound 3d showed significantly better cytotoxic activity than the standard drug Cisplatin against both cell lines.[5]

Antifungal Activity

The parent compound, PCA, is a well-established antifungal agent.[2][8] Its derivatives often retain or exceed this activity. The proposed mechanisms include targeting essential enzymes in fungal metabolism, such as isocitrate lyase (ICL) in the glyoxylate cycle, and inducing oxidative stress through the production of ROS.[9][10] This disrupts cellular integrity and metabolic balance, leading to fungal cell death.[9]

Caption: Antifungal mechanism of action for PCA and its derivatives.

Table 2: Antifungal Activity of PCA and its Derivatives EC₅₀ represents the concentration causing 50% inhibition of fungal growth.

| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |

| PCA | Pestalotiopsis kenyana | ~2.32 | [8] |

| PCA | Valsa mali | (Broad-spectrum activity) | [9] |

| PCA | Phellinus noxius | <40 (complete inhibition) | [10] |

| Derivative 6 | Rhizoctonia solani | 4.35 | [3] |

| Derivative 3b | Fusarium graminearum | 8.30 | [3] |

| Derivative 5r † | Rhizoctonia solani | 24.6 µM | [11] |

| Derivative 5r † | Alternaria solani | 42.9 µM | [11] |

*Compound numbering as per the cited reference.[3] †Piperazine derivative of PCA.[11]

Antibacterial Activity

PCA and its derivatives also exhibit broad-spectrum antibacterial activity.[12] A primary mechanism against bacteria is the enhancement of intracellular ROS accumulation, which causes oxidative stress and damages cellular components.[13] Some derivatives have also shown anti-adhesive activity, preventing bacteria from forming biofilms, which is a critical step in many infections.[14]

Table 3: Antibacterial Activity of PCA and its Derivatives

| Compound | Target Bacteria | Activity Metric | Result | Reference |

| PCA | Vibrio anguillarum | Antagonistic Activity | Significant | [12] |

| PCA | Acidovorax citrulli | Antibacterial Activity | Significant | [13] |

| Crude Phenazine | Staphylococcus aureus | Inhibition Zone | 18 mm | [14] |

| Crude Phenazine | Acinetobacter baumannii | Anti-adhesive Activity | 48.6% reduction | [14] |

| Purified PCA | Gram-positive bacteria | Inhibition Zone | 16 - 28 mm | [15] |

| Purified PCA | Gram-negative bacteria | Inhibition Zone | 13 - 36 mm | [15] |

Detailed Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is based on the methodology used to evaluate the cytotoxicity of acylhydrazone derivatives.[5]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized phenazine derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various final concentrations (e.g., 0.1, 1, 10, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with medium containing the same concentration of DMSO.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

-

Fungal Culture: The target fungal strain is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.

-

Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1 × 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35 °C) for 24-72 hours.

-

Endpoint Reading: The minimum inhibitory concentration (MIC) or effective concentration (EC₅₀) is determined. The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. The EC₅₀ is determined by measuring growth (e.g., absorbance) at various concentrations.

Conclusion

This compound and its acylhydrazone derivatives represent a promising class of bioactive molecules with significant potential in oncology and infectious disease control. The modification of the carboxyl group on the phenazine scaffold provides a versatile handle for synthesizing diverse libraries of compounds.[3] The data clearly indicates that specific substitutions can lead to derivatives with cytotoxic potency exceeding that of established chemotherapy drugs like cisplatin.[5] Furthermore, these compounds show broad-spectrum antifungal and antibacterial activity, often acting through mechanisms like ROS induction that are crucial for overcoming microbial defenses.[10][13] Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, conducting in vivo efficacy and toxicity studies, and further elucidating the specific molecular targets to refine their therapeutic application.

References

- 1. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and fungicidal activities of phenazine-1-carboxamida conjugates of 1,3,4-thia(oxa)diazole [nyxxb.cn]

- 3. Synthesis and bioactivities of Phenazine-1-carboxylic acid derivatives based on the modification of PCA carboxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius [mdpi.com]

- 11. Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. connectjournals.com [connectjournals.com]

- 15. journals.ekb.eg [journals.ekb.eg]

An In-Depth Technical Guide to the Core Mechanisms of Action of Phenazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine compounds are a diverse class of nitrogen-containing heterocyclic molecules produced by a wide range of bacteria, including species of Pseudomonas, Streptomyces, and Burkholderia. These redox-active secondary metabolites play crucial roles in microbial physiology, interspecies competition, and pathogenesis.[1] Their broad spectrum of biological activities, including antimicrobial, anticancer, and bioremediation properties, has garnered significant interest in the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the core mechanisms of action of phenazine compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanisms of Action

The biological effects of phenazine compounds are primarily attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), interact with cellular macromolecules like DNA and proteins, and act as signaling molecules.

Redox Cycling and Electron Shuttling

A fundamental mechanism underlying the bioactivity of many phenazines is their ability to act as electron shuttles.[2] These molecules can accept electrons from reduced intracellular components, such as NADH or NADPH, and transfer them to extracellular acceptors. This process, known as redox cycling, has profound implications for both the producing organism and its surrounding environment.

In the context of antimicrobial activity , phenazine-mediated redox cycling can disrupt the electron transport chain of competing microbes, leading to metabolic stress and growth inhibition.[2]

In bioremediation , phenazines can facilitate the degradation of pollutants by acting as electron shuttles between anaerobic bacteria and terminal electron acceptors like nitrate or insoluble minerals.[3][4] This enhances the metabolic capabilities of microbial communities involved in the breakdown of environmental contaminants. For instance, phenazines can accelerate the biodegradation of azo dyes by mediating electron transfer.[5]

Experimental Protocol: Cyclic Voltammetry for Measuring Phenazine Redox Potential

This protocol provides a method for determining the redox potential of phenazine compounds, a key parameter in understanding their electron shuttling capabilities.

Materials:

-

Working electrode (e.g., glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

-

Electrochemical cell

-

Phenazine compound of interest

-

Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a solution of the phenazine compound in the supporting electrolyte at a known concentration (e.g., 1 mM).

-

Assemble the three-electrode system in the electrochemical cell containing the phenazine solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Set the parameters on the potentiostat. This will include the initial potential, final potential, scan rate (e.g., 100 mV/s), and number of cycles. The potential window should be chosen to encompass the expected redox events of the phenazine.

-

Run the cyclic voltammetry experiment. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.

-

Record the resulting voltammogram, which is a plot of current versus applied potential.

-

Analyze the voltammogram to determine the formal reduction potential (E°'). This is typically calculated as the midpoint potential between the anodic and cathodic peak potentials ((Epa + Epc)/2).

Logical Relationship: Phenazine Redox Cycling

Caption: Phenazine compounds act as electron shuttles, accepting electrons from intracellular donors and transferring them to extracellular acceptors.

Generation of Reactive Oxygen Species (ROS)

In the presence of oxygen, the redox cycling of phenazines can lead to the production of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This is a primary mechanism behind their potent antimicrobial and anticancer activities.[6] The generated ROS can cause widespread cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to cell death.

Experimental Protocol: Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method to measure the intracellular generation of ROS in response to phenazine treatment.

Materials:

-

Cell line of interest (e.g., bacterial or cancer cells)

-

Appropriate cell culture medium

-

Phenazine compound of interest

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed the cells in a suitable format (e.g., 96-well plate for quantitative analysis or chamber slides for microscopy) and allow them to adhere or grow to the desired density.

-

Treat the cells with various concentrations of the phenazine compound for the desired time period. Include an untreated control and a positive control (e.g., H₂O₂).

-

After treatment, remove the medium and wash the cells gently with PBS.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium or PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Add PBS to each well or mounting medium to the slides.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Signaling Pathway: Phenazine-Induced Oxidative Stress

Caption: Phenazine-mediated redox cycling in the presence of oxygen leads to the generation of ROS, causing cellular damage and apoptosis.

Interaction with DNA and Topoisomerases

Certain phenazine derivatives exert their biological effects by directly interacting with DNA. These interactions can occur through intercalation, where the planar phenazine molecule inserts itself between the base pairs of the DNA double helix, or through groove binding.[7] Such interactions can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. This is a significant mechanism for their anticancer activity.

Furthermore, some phenazines have been identified as inhibitors of topoisomerases I and II.[6] These enzymes are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, phenazine inhibitors lead to the accumulation of DNA strand breaks, triggering a DNA damage response and ultimately apoptosis.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This protocol is used to determine if a phenazine compound inhibits the catalytic activity of topoisomerase II.

Materials:

-

Human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

Phenazine compound of interest

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

-

1x Topoisomerase II reaction buffer

-

ATP (final concentration ~1 mM)

-

Supercoiled plasmid DNA (~200-300 ng)

-

Phenazine compound at various concentrations (include a no-drug control and a known inhibitor like etoposide as a positive control).

-

Nuclease-free water to the final volume.

-

-

Initiate the reaction by adding a pre-determined amount of topoisomerase II enzyme that is sufficient to fully relax the supercoiled DNA in the no-drug control.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of the phenazine compound.

Experimental Workflow: DNA Intercalation Analysis via Ethidium Bromide Displacement

References

- 1. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Manipulation of microbial extracellular electron transfer by changing molecular structure of phenazine-type redox mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Anticancer Potential of Phenazine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising area of research in oncology.[1] Both naturally occurring and synthetic phenazines have demonstrated significant cytotoxic and antiproliferative activities against a wide range of cancer cell lines. Their diverse chemical structures allow for a broad spectrum of biological activities, making them attractive candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the anticancer properties of phenazine derivatives, focusing on their quantitative efficacy, the experimental protocols used for their evaluation, and the key signaling pathways through which they exert their effects.

Quantitative Data Presentation

The anticancer activity of phenazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various phenazine derivatives against a panel of human cancer cell lines.

| Phenazine Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| 2-chloro-N-(phenazin-2-yl)benzamide (4) | K562 | Chronic Myelogenous Leukemia | Comparable to Cisplatin | --INVALID-LINK-- |

| 2-chloro-N-(phenazin-2-yl)benzamide (4) | HepG2 | Hepatocellular Carcinoma | Comparable to Cisplatin | --INVALID-LINK-- |

| Cationic Phenazine Derivative 2²⁺ | A2780 | Ovarian Carcinoma | ~2.5 | --INVALID-LINK-- |

| Cationic Phenazine Derivative 2²⁺ | A2780CIS | Cisplatin-Resistant Ovarian Carcinoma | ~5 | --INVALID-LINK-- |

| Cationic Phenazine Derivative 2²⁺ (with light) | A2780 | Ovarian Carcinoma | 0.39 | --INVALID-LINK-- |

| Phthalazine Derivative 12b | HCT-116 | Colon Carcinoma | 0.32 | --INVALID-LINK-- |

| Phthalazine Derivative 9c | HCT-116 | Colon Carcinoma | 1.58 | --INVALID-LINK-- |

| Phthalazine Derivative 13c | HCT-116 | Colon Carcinoma | 0.64 | --INVALID-LINK-- |

Experimental Protocols

The evaluation of the anticancer properties of phenazine derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for two key experiments: the MTT assay for cell viability and flow cytometry for apoptosis analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Phenazine derivative stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Cancer cell line of interest

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the phenazine derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.[6][7][8][9] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Phenazine derivative

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of the phenazine derivative for a specified time. Include a vehicle control.

-

-

Cell Harvesting and Washing:

-

Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Mechanisms of Action

Phenazine derivatives exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and death. Understanding these mechanisms is crucial for the rational design and development of targeted therapies.

Apoptosis Induction

A primary mechanism by which phenazine derivatives induce cancer cell death is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some phenazine derivatives can induce the activation of key executioner caspases, such as caspase-3 and caspase-7.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some phenazine derivatives have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Modulation of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Certain phenoxazine derivatives have demonstrated the ability to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the downregulation of pro-survival signals.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. researchhub.com [researchhub.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Antifungal Arsenal: A Technical Guide to Phenazine-1-Carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, has emerged as a potent antifungal agent with significant potential for applications in agriculture and medicine. This in-depth technical guide explores the core aspects of PCA's antifungal activity, delving into its efficacy against a range of fungal pathogens, the experimental methodologies used to evaluate its performance, and the underlying mechanisms of action. This document also examines the structure-activity relationship of PCA analogs, providing a comprehensive resource for researchers and professionals in the field of antifungal drug discovery and development.

Quantitative Assessment of Antifungal Efficacy

The antifungal potency of Phenazine-1-Carboxylic Acid (PCA) and its parent compound, phenazine, has been quantified against a variety of pathogenic fungi. The minimum inhibitory concentration (MIC), a key indicator of antifungal activity, has been determined for several fungal species. Lower MIC values indicate greater efficacy.

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Phenazine-1-carboxylic acid (PCA) | Fusarium oxysporum f. sp. cubense TR4 | 25 mg/L | [1] |

| Phenazine | Fusarium oxysporum f. sp. cubense TR4 | 6.25 mg/L | [1] |

| Phenazine-1-carboxylic acid (PCA) | Fusarium oxysporum | 1.56 µg/ml | [1] |

| Phenazine-1-carboxylic acid (PCA) | Botrytis cinerea | 1.56 µg/ml | [1] |

| Phenazine-1-carboxylic acid (PCA) | Colletotrichum gloeosporioides | 6.13 µg/ml | [1] |

| Phenazine-1-carboxylic acid (PCA) | Cylindrocarpon fallax | 3.13 µg/ml | [1] |

| Phenazine-1-carboxylic acid (PCA) | Phellinus noxius | >40 µg/mL (complete inhibition) | [2] |

| Phenazine-1-carboxylic acid (PCA) | Rhizoctonia solani | 32 µg/mL | [3] |

| 1-Hydroxyphenazine (1-HP) | Rhizoctonia solani | 250 µg/mL | [3] |

| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani | 125 µg/mL | [3] |

| Phenazine-1-carboxylic acid (PCA) | Penicillium expansum | 16 µg/mL | [3] |

| Phenazine-1-carboxylic acid (PCA) | Trichophyton rubrum | 4 mg/mL | [3] |

| Phenazine-1-carboxylic acid (PCA) | Botrytis cinerea | 25 µg/mL | [4][5] |

Deciphering the Antifungal Mechanism of Action

The antifungal activity of PCA is multifaceted, involving the disruption of cellular integrity and interference with key metabolic pathways. One of the primary mechanisms involves the disruption of the fungal cell membrane's integrity[3]. This is further supported by observations of distorted and damaged hyphae in treated fungi[4].

Recent studies have elucidated a more specific molecular target. PCA has been shown to target isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is crucial for fungi to utilize two-carbon compounds for growth, particularly during pathogenesis[6][7][8]. By inhibiting ICL, PCA disrupts the lipid balance at the cell membrane[6][7].

Furthermore, PCA treatment leads to a cascade of physiological effects within the fungal cell. These include a reduction in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, indicating that PCA induces oxidative stress and mitochondrial dysfunction[9][10]. This disruption of cellular processes ultimately leads to the inhibition of fungal growth and, in some cases, cell death. Some studies also suggest that phenazines can inhibit the synthesis of nucleic acids and proteins in fungal pathogens[3].

Structure-Activity Relationship of Phenazine Analogs

The antifungal activity of phenazine compounds is significantly influenced by their chemical structure. Modifications to the phenazine core can either enhance or diminish their efficacy. For instance, PCA generally exhibits higher inhibitory activity compared to other phenazines like 1-hydroxyphenazine (1-HP) and phenazine-1-carboxamide (PCN)[3].

The synthesis of novel phenazine derivatives has been a key strategy to explore this relationship. By modifying the carboxyl group of PCA, researchers have created a series of analogs, many of which exhibit significant antifungal activities[2]. For example, the synthesis of phenazine-1-carboxylic triazole derivatives has yielded compounds with a broad spectrum of fungicidal activity[2]. Similarly, amide analogues of PCA have demonstrated potent antifungal activity against the crop fungus Rhizoctonia solani[11].

This highlights the importance of the carboxylic acid moiety and suggests that further modifications at this position could lead to the development of even more potent antifungal agents. The exploration of azaphenothiazines has also resulted in potent antifungals, demonstrating that alterations to the core ring structure can be a viable strategy for optimization[12][13].

Impact on Fungal Biofilms

Beyond its effects on planktonic fungal growth, PCA also plays a role in the development and integrity of microbial biofilms. While much of the research has focused on bacterial biofilms, the underlying principles can have implications for fungal biofilms as well. In Pseudomonas aeruginosa, PCA is known to promote biofilm development, particularly under iron-limiting conditions, by facilitating the reduction of ferric iron (Fe(III)) to the more bioavailable ferrous iron (Fe(II))[14][15]. This redox activity of PCA can influence the extracellular matrix and overall structure of the biofilm[16].

In the context of fungal pathogens, PCA has been shown to reduce the formation of exopolysaccharides (EPS), which are crucial components of the biofilm matrix and act as virulence factors[4][5]. By inhibiting EPS production, PCA can weaken the biofilm structure, making the fungi more susceptible to other antimicrobial agents and host defenses.

Experimental Protocols

A standardized approach to assessing the antifungal activity of PCA and its analogs is crucial for reproducible and comparable results. The following are detailed methodologies for key experiments cited in the literature.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Fungal Inoculum Preparation:

-

Culture the test fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

-

Harvest fungal spores or conidia by flooding the plate with sterile saline or a suitable buffer containing a wetting agent (e.g., Tween 80).

-

Adjust the spore suspension to a standardized concentration (e.g., 1 x 105 to 5 x 105 CFU/mL) using a hemocytometer or by spectrophotometric methods.

-

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640). The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include positive control wells (fungus in broth without the antifungal agent) and negative control wells (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of fungal growth. This can also be assessed spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

Morphological Analysis using Scanning Electron Microscopy (SEM)

SEM is employed to visualize the structural changes in fungal hyphae upon treatment with phenazine compounds.

-

Sample Preparation:

-

Grow the fungus on agar plates containing a sub-inhibitory concentration of the phenazine compound. A control plate without the compound should also be prepared.

-

Cut out small agar blocks containing the fungal mycelium from both the treated and control plates.

-

-

Fixation:

-

Fix the samples in a suitable fixative, such as 2.5% glutaraldehyde in phosphate buffer, for several hours at 4°C.

-

Wash the samples multiple times with the same buffer to remove the fixative.

-

-

Dehydration:

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).

-

-

Drying:

-

Subject the samples to critical point drying to preserve their three-dimensional structure.

-

-

Sputter Coating:

-

Mount the dried samples on stubs and coat them with a thin layer of a conductive metal, such as gold or palladium, using a sputter coater.

-

-

Imaging:

-

Observe the samples under a scanning electron microscope to visualize the morphology of the fungal hyphae.

-

Conclusion

Phenazine-1-carboxylic acid and its analogs represent a promising class of antifungal agents with a broad spectrum of activity. Their multifaceted mechanism of action, which includes cell membrane disruption, inhibition of key metabolic enzymes, and induction of oxidative stress, makes them effective against a range of fungal pathogens. The ongoing exploration of the structure-activity relationship through the synthesis of novel derivatives continues to yield compounds with enhanced potency and desirable properties. The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation and development of these valuable antifungal compounds for both agricultural and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]

- 5. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. rroij.com [rroij.com]

- 12. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenazine-1-carboxylic acid promotes bacterial biofilm development via ferrous iron acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of phenazine-1-carboxylic acid upon biofilm development in the rhizosphere of dryland and irrigated wheat [osti.gov]

Phenazine-1-carbohydrazide: A Versatile Precursor for the Synthesis of Biologically Active Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carbohydrazide, a derivative of the naturally occurring phenazine-1-carboxylic acid (PCA), has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the carbohydrazide moiety, coupled with the unique electronic and structural features of the phenazine core, provides a versatile platform for the construction of novel molecules with significant therapeutic potential. This guide offers a comprehensive overview of the synthesis of this compound, its application in the preparation of various heterocycles, detailed experimental protocols, and an exploration of the signaling pathways through which these compounds exert their biological effects.

Synthesis of this compound

The journey into the rich chemistry of phenazine-derived heterocycles begins with the synthesis of the key precursor, this compound. This is typically achieved through a two-step process starting from the readily available phenazine-1-carboxylic acid (PCA).

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Phenazine-1-carboxylic acid (PCA)

-

In a round-bottom flask equipped with a reflux condenser, suspend phenazine-1-carboxylic acid (10 mmol) in 100 mL of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL) with constant stirring.

-

Remove the ice bath and reflux the mixture for 21 hours.

-

After cooling to room temperature, reduce the volume of the solution to approximately 50 mL by rotary evaporation.

-

Pour the concentrated solution into 200 mL of ice water.

-

Adjust the pH to 10 using a saturated potassium carbonate solution.

-

Extract the aqueous solution with dichloromethane (4 x 60 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the ethyl phenazine-1-carboxylate.

Step 2: Hydrazinolysis of Ethyl Phenazine-1-carboxylate

-

Dissolve the ethyl phenazine-1-carboxylate obtained in the previous step in an appropriate solvent such as ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for a specified period (typically several hours) until the reaction is complete (monitored by TLC).

-

Upon cooling, the this compound product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.

Heterocyclic Synthesis from this compound

The carbohydrazide functional group in this compound serves as a versatile handle for the construction of various five- and six-membered heterocyclic rings. The following sections detail the synthesis of prominent classes of heterocycles.

Acylhydrazones

The condensation of this compound with various aldehydes is a straightforward method to produce a wide range of N-acylhydrazones. These compounds have shown promising antitumor activities.[1]

-

Dissolve this compound (1 mmol) and a substituted aldehyde (1 mmol) in 30 mL of anhydrous ethanol in a round-bottom flask.

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Collect the solid by filtration and wash it three times with ethanol.

-

Recrystallize the crude product from a mixture of chloroform and ethanol to obtain the pure acylhydrazone.[1]

| Compound ID | R-group (from aldehyde) | Yield (%) | Melting Point (°C) |

| 3i | 4-pyridyl | 60 | 243–244 |

| 3c | 3,5-dibromo-2-hydroxyphenyl | 65 | 269–270 |

Data sourced from a study on the synthesis and bioactivity of phenazine-1-carboxylic acylhydrazone derivatives.[1]

Pyrazoles and Pyrazolines

The reaction of hydrazines and their derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones is a classical and efficient method for the synthesis of pyrazoles and pyrazolines, respectively. This compound can be employed as the hydrazine component in these reactions to generate phenazine-substituted pyrazoles and pyrazolines.

The reaction of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst, leads to the formation of a pyrazolone tautomer which is in equilibrium with the more stable pyrazole form.

The cyclocondensation of this compound with α,β-unsaturated ketones (chalcones) in a suitable solvent and often under acidic or basic conditions yields the corresponding 2-pyrazolines.

Other Heterocyclic Systems

The reactivity of the carbohydrazide moiety can be further exploited to synthesize other important heterocyclic systems, such as oxadiazoles and thiadiazoles, through reactions with reagents like carbon disulfide or cyanogen bromide.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as both antifungal and antitumor agents. Understanding the underlying mechanisms of action is crucial for the rational design of more potent and selective therapeutic agents.

Antifungal Activity

Phenazine antibiotics are known to exhibit broad-spectrum antifungal activity. The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components. This can disrupt the fungal cell membrane, impair mitochondrial function, and ultimately lead to cell death.

Caption: Antifungal mechanism of phenazine derivatives.

Antitumor Activity

Recent studies have elucidated the signaling pathway through which phenazine derivatives induce apoptosis in cancer cells. The mechanism is primarily mediated by the generation of ROS, which triggers a cascade of events involving the JNK signaling pathway and mitochondrial-mediated apoptosis.[2][3][4]

Phenazine compounds can increase the intracellular levels of ROS in cancer cells. This oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2][4] Phosphorylated JNK, in turn, influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio results in the depolarization of the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[2][3] Cytochrome c activates the caspase cascade, leading to caspase-dependent apoptosis, while AIF contributes to caspase-independent cell death.[2]

Caption: Antitumor signaling pathway of phenazines.

Experimental and Synthetic Workflow

The overall process from the starting material to the synthesis of biologically active heterocyclic compounds can be visualized as a streamlined workflow.

Caption: Synthetic and screening workflow.

Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery. Its straightforward synthesis and versatile reactivity provide access to a vast chemical space of novel heterocyclic compounds. The significant antifungal and antitumor activities exhibited by these derivatives, coupled with a growing understanding of their mechanisms of action, underscore the importance of this precursor in the development of new therapeutic agents. Further exploration of the synthetic utility of this compound and the biological evaluation of the resulting compounds are poised to yield exciting new discoveries in medicinal chemistry.

References

- 1. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]

- 3. researchgate.net [researchgate.net]

- 4. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

Spectroscopic Blueprint of Phenazine-1-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine-1-carbohydrazide is a derivative of phenazine-1-carboxylic acid (PCA), a well-studied secondary metabolite produced by various bacteria, notably from the genus Pseudomonas. Phenazine compounds are recognized for their broad-spectrum biological activities, including antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, leveraging the extensive data available for its immediate precursor, Phenazine-1-carboxylic acid (PCA), as a foundational reference. The methodologies and data presented herein are intended to serve as a crucial resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

While direct spectroscopic data for this compound is not extensively published, its synthesis proceeds via the activation of PCA followed by reaction with hydrazine. Therefore, the spectroscopic characteristics of PCA are fundamental to understanding and confirming the structure of its carbohydrazide derivative. This guide will present the detailed spectroscopic data for PCA and provide the experimental context for its conversion to this compound.

Data Presentation: Spectroscopic Characterization of Phenazine-1-carboxylic Acid (PCA)

The following tables summarize the quantitative spectroscopic data for Phenazine-1-carboxylic acid, the precursor to this compound.

Table 1: FT-IR Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1717.92 | C=O stretch of carboxylic acid | |

| 1461.21 | Aromatic C=C stretch | |

| 861.78 | Aromatic C-H stretch | |

| 738.54 | Aromatic C-H stretch |

Table 2: UV-Vis Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

| Wavelength (λmax, nm) | Solvent | Reference |

| 252, 365 | Methanol | [1] |

| 258, 362 | Not Specified | [2] |

Table 3: ¹H NMR Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent | Reference |

| 15.58 | s | - | 1H, COOH | CDCl₃ | [2] |

| 9.02 | d | 7.0 | H4 | CDCl₃ | [3] |

| 8.97 | dd | 7.2, 1.2 | H-2 | CDCl₃ | [2] |

| 8.57 | d | 7.0 | H2 | CDCl₃ | [3] |

| 8.53 | dd | 8.8, 1.2 | H-4 | CDCl₃ | [2] |

| 8.38 | d | 7.0 | H6 | CDCl₃ | [3] |

| 8.34 | dd | 8.0, 1.6 | H-8 | CDCl₃ | [2] |

| 8.32 | d | 7.0 | H9 | CDCl₃ | [3] |

| 8.28 | dd | 8.0, 1.6 | H-3 | CDCl₃ | [2] |

| 8.08 | t | 7.0 | H3 | CDCl₃ | [3] |

| 8.05–7.95 | m | - | 3H, H-6, H-7, H-9 | CDCl₃ | [2] |

| 8.04 | d | 7.0 | H8 | CDCl₃ | [3] |

| 8.02 | d | 7.0 | H7 | CDCl₃ | [3] |

Table 4: ¹³C NMR Spectroscopic Data for Phenazine-1-carboxylic Acid (PCA)

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| 165.9 | COOH | Not Specified | |

| 144.0 | C-8a | Not Specified | |

| 143.3 | C-4a | Not Specified | |

| 139.9 | C-5a | Not Specified | |

| 139.7 | C-1a | Not Specified |

Table 5: Mass Spectrometry Data for Phenazine-1-carboxylic Acid (PCA)

| m/z | Ion | Method | Reference |

| 224.85 | [M+H]⁺ | ESI-MS | [2] |

| 225 | [M+H]⁺ | LC-MS | [4] |

| 224 | [M]⁺ | MS | [5] |

Experimental Protocols

The synthesis of this compound is a key step in the preparation of various derivatives, such as acylhydrazones. The following protocol is based on the synthesis of phenazine-1-carboxylic acylhydrazone derivatives.[6][7]

Synthesis of this compound

-

Esterification of Phenazine-1-carboxylic Acid (PCA):

-

A solution of PCA in a suitable alcohol (e.g., methanol or ethanol) is treated with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The resulting ester is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

-

-

Hydrazinolysis of the Ester:

-

The crude ester is dissolved in a suitable solvent (e.g., ethanol).

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid, this compound, is collected by filtration, washed with a cold solvent, and dried.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Proposed signaling pathway for PCA-induced immunomodulation.

Concluding Remarks

The spectroscopic data of Phenazine-1-carboxylic acid provides a robust foundation for the characterization of its carbohydrazide derivative. The distinct spectral features of the phenazine core, combined with the expected signals from the carbohydrazide moiety (e.g., N-H stretches in FT-IR, additional exchangeable protons in ¹H NMR), will enable unambiguous identification. The provided experimental protocol offers a clear pathway for the synthesis of this compound, facilitating further research into its biological activities and potential therapeutic applications. The proposed signaling pathway, based on the known effects of PCA, suggests that this compound and its derivatives may also exert their biological effects through the modulation of intracellular redox status and inflammatory pathways. This guide serves as a comprehensive starting point for researchers venturing into the study of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenazine-1-carboxylic acid, a secondary metabolite of Pseudomonas aeruginosa, alters expression of immunomodulatory proteins by human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Phenazine Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine natural products represent a large and structurally diverse class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. Primarily produced by bacteria, notably from the genera Pseudomonas and Streptomyces, these secondary metabolites have garnered significant attention in the fields of medicine, agriculture, and biotechnology. Their activities range from antimicrobial and antitumor to roles in microbial virulence and interspecies communication. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of phenazine natural products, with a focus on experimental protocols and the underlying regulatory mechanisms.

I. Discovery of Phenazine Natural Products

The discovery of new phenazine compounds is an ongoing endeavor, driven by the need for novel therapeutics and agrochemicals. Historically, bioactivity-guided fractionation of microbial extracts was the primary method for discovery. While still relevant, modern approaches often incorporate genomic and metabolomic techniques to identify novel phenazine biosynthetic gene clusters and their corresponding products, which helps to overcome the common issue of rediscovering known compounds.

Key Producing Organisms:

-

Pseudomonas spp. : These Gram-negative bacteria are prolific producers of simple phenazine derivatives, such as phenazine-1-carboxylic acid (PCA), pyocyanin, and phenazine-1-carboxamide (PCN). Pseudomonas aeruginosa, an opportunistic human pathogen, is a well-studied model organism for phenazine biosynthesis and regulation.

-

Streptomyces spp. : These Gram-positive, filamentous bacteria are known for producing more complex and highly substituted phenazines, including endophenazines and phenazine-1,6-dicarboxylic acid (PDC).

II. Biosynthesis and Regulation

The core phenazine scaffold is biosynthesized from chorismic acid, a key intermediate in the shikimic acid pathway. In Pseudomonas, the biosynthesis is primarily directed by the phz operon, which encodes the enzymes necessary to convert chorismic acid to PCA. Further modifications by other enzymes lead to the diversity of phenazine derivatives. In Streptomyces, the pathway often proceeds through phenazine-1,6-dicarboxylic acid (PDC).